molecular formula C15H24O4 B14551474 Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 62174-63-4

Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14551474
CAS No.: 62174-63-4
M. Wt: 268.35 g/mol
InChI Key: ZYOGBVOISOIZPO-UHFFFAOYSA-N
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Description

Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexene, featuring two ester groups and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and receptors in biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual ester groups and the presence of a methyl substituent on the cyclohexene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62174-63-4

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

dipropan-2-yl 3-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C15H24O4/c1-9(2)18-14(16)12-8-6-7-11(5)13(12)15(17)19-10(3)4/h6-7,9-13H,8H2,1-5H3

InChI Key

ZYOGBVOISOIZPO-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1C(=O)OC(C)C)C(=O)OC(C)C

Origin of Product

United States

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